molecular formula C15H11Cl2NO B329831 N,3-bis(3-chlorophenyl)acrylamide

N,3-bis(3-chlorophenyl)acrylamide

Cat. No.: B329831
M. Wt: 292.2 g/mol
InChI Key: SPATYDHSVFVMPJ-BQYQJAHWSA-N
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Description

N,3-bis(3-chlorophenyl)acrylamide is a synthetic acrylamide derivative featuring two 3-chlorophenyl substituents attached to the acrylamide backbone. The presence of chloro substituents enhances thermal stability, influences electronic properties, and may improve biological activity through hydrophobic interactions .

Properties

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

(E)-N,3-bis(3-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H11Cl2NO/c16-12-4-1-3-11(9-12)7-8-15(19)18-14-6-2-5-13(17)10-14/h1-10H,(H,18,19)/b8-7+

InChI Key

SPATYDHSVFVMPJ-BQYQJAHWSA-N

SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=CC=C2)Cl

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

(E)-3-(3-chlorophenyl)-N-(4-chlorophenyl)acrylamide (LQM350)
  • Structure : Features a 3-chlorophenyl group at the α-position and a 4-chlorophenyl group at the N-position.
  • Synthesis : Prepared via condensation of 3-chlorophenylacryloyl chloride with 4-chloroaniline under basic conditions.
  • Properties: Melting point = 168–170°C, yield = 85%.
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide
  • Structure : Contains a 2-chloropyridinyl group and a dimethoxyphenethyl substituent.
  • Synthesis : Derived from a nucleophilic substitution reaction between chloropyridinyl acryloyl chloride and dimethoxyphenethylamine.
  • Properties : Melting point = 157–159°C, yield = 81%. NMR and mass spectrometry confirm regioselectivity .
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
  • Structure : Incorporates a benzothiazole ring and a 3-chlorophenylpropanamide chain.
  • Application : Explored in pharmacological contexts due to its heterocyclic backbone .

Physicochemical Properties

The table below compares key properties of selected analogs:

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Applications Reference
(E)-3-(3-chlorophenyl)-N-(4-chlorophenyl)acrylamide C₁₅H₁₁Cl₂NO 3-ClPh (α), 4-ClPh (N) 168–170 85 Antiviral (in silico)
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide C₂₆H₂₇ClN₂O₃ 2-Cl-pyridinyl, 3,4-(MeO)₂Ph 157–159 81 Polymeric materials
2-Cyano-3,3-bis(methylthio)acrylamide C₆H₇N₃S₂ Cyano, methylthio Not reported 70–90 Antimalarial precursors

Key Observations :

  • Substituent Position : The position of chlorine atoms (meta vs. para) affects crystallinity and melting points. Symmetric substituents (e.g., bis-3-chlorophenyl) likely enhance thermal stability compared to asymmetric analogs.
  • Heterocyclic vs.

Recommendations :

  • Conduct experimental studies to determine melting points, solubility, and biological activity.
  • Explore copolymerization with imidazolium ionic liquids () for advanced electrolyte systems.

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